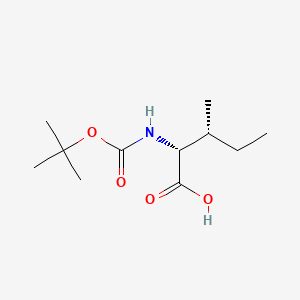

Boc-D-isoleucine

説明

Significance of D-Amino Acid Derivatives in Chemical Synthesis

While L-amino acids are the proteinogenic building blocks of life, their D-enantiomers, often termed "unnatural" amino acids, are gaining significant attention in chemical and pharmaceutical research. mdpi.comnih.gov D-amino acid derivatives are crucial components in the synthesis of a wide array of fine chemicals and pharmaceuticals, including antibiotics, antidiabetic drugs, and chemotherapeutic agents. mdpi.comnih.govrsc.org

The incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation, thereby enhancing the stability and bioavailability of peptide-based drugs. chemimpex.com This increased stability is a critical factor in improving the therapeutic efficacy of these molecules. Furthermore, the unique stereochemistry of D-amino acid derivatives allows for the creation of novel molecular architectures with specific biological activities. chemimpex.com

The synthesis of these derivatives can be achieved through both chemical methods and biocatalytic processes. rsc.org While chemical synthesis offers versatility, biocatalytic methods, employing enzymes like D-amino acid dehydrogenases and hydantoinases, are often favored for their high enantioselectivity and environmentally friendly nature. mdpi.comrsc.org

Stereochemical Purity and Biological Relevance of Boc-D-Isoleucine

Isoleucine possesses two chiral centers, leading to the existence of four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. google.com Achieving high stereochemical purity is paramount in chemical synthesis, as different stereoisomers can exhibit vastly different biological activities. google.comresearchgate.net this compound specifies the (2R, 3R) configuration of isoleucine, ensuring the desired stereochemistry in the final product. google.comnih.gov

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group in peptide synthesis. guidechem.comchempep.com It temporarily blocks the amino group of the D-isoleucine, preventing unwanted side reactions during peptide chain elongation. guidechem.comchempep.com The Boc group is favored for its stability under various reaction conditions and its ease of removal under mildly acidic conditions, typically with trifluoroacetic acid (TFA). chempep.com

The biological relevance of D-isoleucine and its derivatives is an expanding area of research. D-isoleucine has been identified as a selective competitive activator of the Asc-1 antiporter, which is involved in enhancing synaptic plasticity, suggesting its potential in studying neurodegenerative diseases. medchemexpress.comchemsrc.com Furthermore, some D-amino acids have been shown to interfere with bacterial peptidoglycan synthesis, indicating potential antibacterial applications. medchemexpress.comnih.gov

Overview of Key Research Areas and Methodologies

This compound is a fundamental building block in several key research areas, primarily in peptide synthesis and the development of novel pharmaceuticals. chemimpex.comruifuchemical.com

Key Research Areas:

Peptide Synthesis: this compound is extensively used in solid-phase peptide synthesis (SPPS) and solution-phase synthesis to create peptides containing D-isoleucine residues. chemimpex.comchempep.comsigmaaldrich.com These peptides are investigated for their therapeutic potential, including as enzyme inhibitors, hormone analogs, and antimicrobial agents. tandfonline.com

Pharmaceutical Research: The incorporation of this compound into drug candidates can improve their pharmacokinetic profiles. chemimpex.com Researchers utilize it to create novel drug candidates with enhanced stability and biological activity. chemimpex.com

Biotechnology: This compound plays a role in producing biologically active peptides for various biotechnological applications, such as in vaccine development and enzyme production. chemimpex.comchemimpex.com

Protein Engineering: Scientists use this compound to modify proteins, aiming to enhance their stability and functionality for specific applications. chemimpex.com

Methodologies:

The primary methodology involving this compound is Boc-based solid-phase peptide synthesis (SPPS) . chempep.comsigmaaldrich.com This technique involves the stepwise addition of Boc-protected amino acids to a growing peptide chain anchored to a solid resin support. chempep.com The process includes cycles of deprotection (removal of the Boc group), coupling of the next Boc-amino acid, and washing. chempep.com

Another significant application is in the synthesis of chiral polymers . The polymerization of amino acid-based monomers like Boc-L-isoleucine methacryloyloxyethyl ester has been explored to create pH-responsive polymers with potential applications in drug delivery and biomolecule conjugation. acs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCNLJWUIOIMMF-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc D Isoleucine and Its Precursors

Stereoselective Synthesis Approaches for D-Isoleucine and Derivatives

Directly synthesizing the desired D-isomer of isoleucine avoids the need for resolving a mixture of stereoisomers, which can be inefficient. Two primary approaches dominate this field: catalyst-based asymmetric synthesis and enzyme-catalyzed biotransformations.

Asymmetric catalysis utilizes chiral catalysts to guide a chemical reaction to preferentially form one enantiomer over the other. uclm.es For amino acid synthesis, methods such as asymmetric hydrogenation and catalytic cross-coupling are prominent. renyi.hucaltech.edu

Asymmetric Hydrogenation: This technique often involves the hydrogenation of a prochiral precursor, such as an α,β-unsaturated amino acid derivative, using a chiral transition-metal complex, commonly with rhodium or ruthenium. uclm.esrenyi.hu For instance, a suitable enamide precursor can be hydrogenated in the presence of a chiral phosphine (B1218219) ligand-metal complex to yield the D-amino acid with high enantioselectivity. uclm.es

Nickel-Catalyzed Cross-Coupling: A more recent development involves the enantioconvergent cross-coupling of racemic α-halo-α-amino acid derivatives with organozinc reagents. caltech.edu In this method, a chiral nickel/pybox catalyst can couple racemic α-chloroglycine esters with alkylzinc reagents to produce a variety of protected α-amino acids in good yield and high enantiomeric excess. caltech.edu This approach is versatile and allows for the synthesis of numerous unnatural amino acids. caltech.edu

Enzymes offer unparalleled stereoselectivity, making them ideal catalysts for producing chiral molecules like D-isoleucine. Key enzymatic methods include the use of D-amino acid dehydrogenases and hydantoinases. nih.govunipd.it

D-Amino Acid Dehydrogenase (D-AADH): This enzyme catalyzes the stereospecific reductive amination of α-keto acids to form D-amino acids. nih.gov An efficient system for producing D-branched-chain amino acids (D-BCAAs) like D-isoleucine has been developed using a thermostable D-AADH. nih.gov This process converts the corresponding α-keto acid (2-keto-3-methylvalerate for isoleucine) into the D-amino acid with excellent yield and optical purity, often coupled with a cofactor regeneration system (e.g., glucose dehydrogenase for NADPH regeneration). nih.gov

Hydantoinase Process: This method provides a route to single diastereomers of isoleucine with high stereochemical purity. google.comgoogle.com The process can start from a chiral precursor like (R)-2-methylbutyraldehyde, which is converted to a diastereomeric mixture of hydantoins (D-isoleucine hydantoin (B18101) and L-allo-isoleucine hydantoin). google.com A D-hydantoinase enzyme then stereoselectively hydrolyzes the D-isoleucine hydantoin to N-carbamoyl-D-isoleucine. google.com Under conditions that allow for the simultaneous epimerization of the hydantoin's C-5 chiral center, the L-allo-isoleucine hydantoin can be continuously converted to the D-isoleucine hydantoin, allowing the reaction to proceed to near-complete conversion. The resulting N-carbamoyl-D-isoleucine is then decarbamoylated to yield D-isoleucine. google.comgoogle.com

Table 1: Comparison of Enzymatic Synthesis Methods for D-Isoleucine

| Method | Key Enzyme(s) | Starting Material (Example) | Key Product | Reported Efficiency |

| D-AADH System | D-amino acid dehydrogenase, Glucose dehydrogenase | 2-Keto-3-methylvaleric acid | D-Isoleucine | Excellent yield (>99%) and optical purity (>99%) reported for D-leucine. nih.gov |

| Hydantoinase Process | D-Hydantoinase, Carbamoylase | (R)-2-methylbutyraldehyde | N-carbamoyl-D-isoleucine, then D-isoleucine | Can approach 100% theoretical yield due to dynamic kinetic resolution. google.com |

Asymmetric Synthesis Catalyzed Methods

Resolution Strategies for Racemic Isoleucine Mixtures

When a direct asymmetric synthesis is not employed, D-isoleucine can be obtained by resolving a racemic (DL) or diastereomeric mixture. This involves separating the desired isomer from the undesired ones.

Chemical resolution involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, can be separated.

A notable method for resolving Boc-DL-isoleucine is through Steglich esterification with a chiral alcohol, such as methyl L-mandelate. semanticscholar.org The racemic Boc-DL-isoleucine is reacted with methyl L-mandelate in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.org This reaction produces two diastereomeric esters: Boc-D-isoleucyl-L-mandelate and Boc-L-isoleucyl-L-mandelate. These diastereomers can then be separated by standard purification techniques like flash column chromatography. semanticscholar.orgresearchgate.net Subsequent hydrolysis of the separated ester yields the enantiomerically pure Boc-D-isoleucine.

Table 2: Example of Chemical Resolution of Boc-DL-Isoleucine

| Step | Reagents | Product(s) | Separation Method |

| Esterification | Boc-DL-isoleucine, Methyl L-mandelate, DCC, DMAP | Diastereomeric esters (Boc-D-Ile-L-mandelate & Boc-L-Ile-L-mandelate) | Flash Column Chromatography semanticscholar.org |

| Hydrolysis | Separated Boc-D-Ile-L-mandelate ester, Base (e.g., LiOH) | This compound | Extraction |

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating stereoisomers. nih.gov Isoleucine, having two chiral centers, exists as four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. jst.go.jpresearchgate.net Their separation is challenging but can be achieved using two main HPLC strategies:

Chiral Stationary Phases (CSPs): Chiral columns, such as those based on cyclodextrins (e.g., CHIROBIOTIC T), can directly separate enantiomers and diastereomers. sigmaaldrich.com These columns create a chiral environment where the different stereoisomers interact with varying affinities, leading to different retention times. sigmaaldrich.com

Chiral Derivatizing Agents: The isoleucine stereoisomers can be reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column (like a C18 column). nih.govjst.go.jp A common reagent is Marfey's reagent or custom reagents like L-FDVDA (1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide). jst.go.jpresearchgate.net The resulting diastereomeric derivatives can be resolved and detected, often with mass spectrometry (LC-MS). nih.govjst.go.jp For the four isoleucine stereoisomers, specialized columns like a pentabromobenzyl-modified silica (B1680970) gel (PBr) column may be required for complete separation even after derivatization. jst.go.jpresearchgate.net

Table 3: Chromatographic Separation Methods for Isoleucine Stereoisomers

| Technique | Stationary Phase | Mobile Phase Example | Principle |

| Direct Separation | Chiral Stationary Phase (e.g., CHIROBIOTIC T) | Simple alcohol/water mixtures sigmaaldrich.com | Differential interaction of isomers with the chiral column material. |

| Indirect Separation | Achiral (e.g., C18 or PBr) | Acetonitrile/water with formic acid (gradient) jst.go.jp | Separation of diastereomers formed by reaction with a chiral derivatizing agent (e.g., L-FDVDA). jst.go.jp |

Chemical Resolution Techniques for Boc-DL-Isoleucine

Protecting Group Chemistry in D-Isoleucine Synthesis

Protecting groups are essential in multi-step organic synthesis, particularly in peptide synthesis, to prevent unwanted side reactions. biosynth.comiris-biotech.de For amino acids, the α-amino group is temporarily blocked to allow for controlled formation of peptide bonds.

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function. chemimpex.com It is introduced by reacting D-isoleucine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. semanticscholar.org The Boc group is stable under a wide range of conditions used in synthesis but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.com

The key advantage of the Boc group, in combination with other protecting groups for amino acid side chains (like benzyl-based groups), is its role in orthogonal protection strategies. biosynth.com In Boc/Bn solid-phase peptide synthesis (SPPS), the temporary N-terminal Boc group is removed by acid, while the more permanent side-chain and linker protecting groups (like Bn) are cleaved only at the final step with a much stronger acid (e.g., HF). biosynth.com This orthogonality ensures that the peptide chain can be elongated sequentially without disturbing the side-chain protections or cleaving the peptide from its solid support prematurely. iris-biotech.de

Role of the Boc Group in Amino Acid Protection

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the context of peptide chemistry. wikipedia.orggenscript.com Its primary function is to temporarily shield the nucleophilic amino group of an amino acid, such as D-isoleucine, preventing it from participating in undesired reactions while other chemical transformations are carried out on the molecule. genscript.com This selective protection is crucial for the controlled, stepwise assembly of peptide chains. genscript.com

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.combzchemicals.com The reaction can be performed under various conditions, often in solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or aqueous mixtures, with bases such as sodium hydroxide (B78521), triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (DMAP). wikipedia.orgjk-sci.comfishersci.co.uk The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. jk-sci.commasterorganicchemistry.com This leads to the formation of a carbamate (B1207046) and the release of a t-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and t-butoxide. jk-sci.com

One of the significant advantages of the Boc group is its stability under a wide range of conditions, including most nucleophiles and bases. organic-chemistry.org This stability allows for an orthogonal protection strategy, where other protecting groups sensitive to basic conditions, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, can be selectively removed without affecting the Boc-protected amine. organic-chemistry.orgnumberanalytics.com The bulky and sterically hindered nature of the Boc group also contributes to its effectiveness. Furthermore, Boc-protected amino acids are often crystalline, stable for long-term storage, and compatible with various coupling reagents used in peptide synthesis. bzchemicals.com

| Reagent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (NaOH) | Water/THF | 0°C to Room Temp | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | 40°C | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-dimethylaminopyridine (DMAP) | Acetonitrile | Room Temp | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | Chloroform/Water (biphasic) | Reflux | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | None (catalyst-free) | None (solvent-free) | Ambient Temp | jk-sci.com |

Deprotection Strategies and Their Impact on Subsequent Reactions

The removal of the Boc group, or deprotection, is a critical step that must be efficient and clean to ensure the integrity of the target molecule for subsequent reactions. The Boc group is classified as acid-labile, meaning it is cleaved under acidic conditions. wikipedia.org

The most common method for Boc deprotection involves treatment with strong acids. wikipedia.org Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate, are frequently used. wikipedia.orgfishersci.co.uk The deprotection mechanism begins with the protonation of the carbamate's carbonyl oxygen by the acid. total-synthesis.comchemistrysteps.com This is followed by the fragmentation of the protonated intermediate, which eliminates a stable tert-butyl cation and a carbamic acid. total-synthesis.comcommonorganicchemistry.com The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas and the free amine. total-synthesis.comcommonorganicchemistry.com

While strong acids are effective, alternative methods exist for substrates that may be sensitive to harsh acidic conditions. Lewis acids such as aluminum chloride (AlCl₃), zinc bromide (ZnBr₂), and tin(IV) chloride (SnCl₄) can also mediate the selective removal of the Boc group. wikipedia.orgacsgcipr.org The mechanism is similar to proton-catalyzed deprotection, involving coordination of the Lewis acid to the carbonyl oxygen, which facilitates the fragmentation. acsgcipr.org In some cases, thermal deprotection can be achieved, offering a solvent-free alternative. researchgate.net

The choice of deprotection strategy can significantly impact subsequent reactions. A major concern during acid-mediated deprotection is the electrophilic nature of the liberated tert-butyl cation. wikipedia.orgacsgcipr.org This cation can alkylate nucleophilic sites within the substrate, such as the side chains of tryptophan or methionine residues, leading to undesirable by-products. wikipedia.orgacsgcipr.org To prevent these side reactions, "scavengers" like anisole, thioanisole, or triisopropylsilane (B1312306) are often added to the reaction mixture to trap the t-butyl cation. wikipedia.org In the context of solid-phase peptide synthesis (SPPS), the acidic conditions used for Boc deprotection protonate the newly exposed amine terminus. peptide.com This positive charge can reduce peptide aggregation, which is advantageous for coupling the next amino acid. peptide.com However, incomplete deprotection or the formation of by-products can lower the yield and purity of the final peptide, complicating purification efforts. americanpeptidesociety.org

| Reagent | Solvent | Conditions | Impact and Selectivity | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp, 2-12h | Standard, effective method. May require scavengers to prevent t-butyl cation side reactions. | wikipedia.orgfishersci.co.uk |

| Hydrochloric acid (HCl) | Ethyl Acetate / Methanol | Room Temp, ~30 min | Common and effective. Product is isolated as the hydrochloride salt. | wikipedia.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp, overnight | Milder Lewis acid approach. Can selectively cleave secondary N-Boc groups while leaving primary ones intact. | jk-sci.comfishersci.co.uk |

| Aluminum Chloride (AlCl₃) | - | - | Allows for selective cleavage of the N-Boc group in the presence of other protecting groups. | wikipedia.org |

| Trimethylsilyl iodide (TMSI) / Methanol | - | Sequential treatment | Used for substrates where other methods are too harsh. | wikipedia.org |

| Oxalyl chloride / Methanol | Methanol | Room Temp, ~3h | A mild method shown to be effective for a wide range of N-Boc amines. | rsc.orgnih.gov |

Boc D Isoleucine in Peptide Synthesis and Biopolymer Engineering

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-isoleucine is widely utilized in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating synthetic peptides. ruifuchemical.com The Boc protecting group is a key component of one of the two major SPPS strategies. google.combachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com The Boc group shields the N-terminus of the amino acid, preventing self-polymerization and ensuring that coupling occurs only at the desired position. Its stability under various coupling conditions and its facile removal under mildly acidic conditions, typically with trifluoroacetic acid (TFA), make it a versatile tool for peptide chemists. chempep.com

The incorporation of this compound into a linear peptide sequence via SPPS follows a well-defined cycle. bachem.com The process begins with the deprotection of the N-terminal Boc group of the resin-bound peptide, usually with a solution of TFA in dichloromethane (B109758) (DCM). chempep.com After neutralization, the next amino acid in the sequence, in this case, this compound, is activated and coupled to the newly freed amino group. The excess reagents and soluble by-products are then washed away, a key advantage of the solid-phase method. bachem.com This cycle of deprotection, neutralization, coupling, and washing is repeated until the entire desired linear peptide sequence is assembled. bachem.com The use of D-amino acids like D-isoleucine in linear peptides is a common strategy to increase their resistance to enzymatic degradation by proteases, thereby enhancing their stability and potential as therapeutic agents. mdpi.compeptide.com

This compound is also a valuable component in the synthesis of cyclic peptides. chemimpex.com These structures are of great interest in drug discovery due to their enhanced stability and conformational rigidity compared to their linear counterparts. nih.gov The synthesis of the linear peptide precursor is typically performed using SPPS. google.com The inclusion of a D-amino acid, such as D-isoleucine, can introduce a specific conformational bend or turn in the linear precursor, which facilitates the subsequent head-to-tail cyclization reaction. peptide.com This pre-organization of the linear peptide into a conformation amenable to cyclization can significantly improve the efficiency of the ring-closing step and reduce the likelihood of competing side reactions like oligomerization. peptide.comnih.govsci-hub.se

Incorporation into Linear Peptide Sequences

Role in Liquid-Phase Peptide Synthesis Methodologies

While SPPS is dominant, this compound also plays a role in Liquid-Phase Peptide Synthesis (LPPS). In LPPS, the reactions occur in a homogeneous solution phase, which can be advantageous for large-scale production. creative-peptides.com The fundamental principles of protection and coupling remain the same as in SPPS. creative-peptides.com Boc-protected amino acids, including this compound, are coupled stepwise. nih.gov After each coupling step, the product must be isolated and purified before the Boc group is removed to prepare for the next coupling. creative-peptides.com Though often more labor-intensive regarding purification, LPPS using Boc-amino acids remains a viable method for synthesizing certain peptides, particularly for industrial-scale manufacturing. creative-peptides.com

Influence of D-Isoleucine Residues on Peptide Conformation and Stability

Isoleucine, being a β-branched amino acid, has a natural propensity to be found within β-sheets. wikipedia.org The introduction of a D-isoleucine residue can significantly influence this secondary structure. The impact of an L-to-D substitution on β-sheet stability can be dramatic. nih.gov Research on miniproteins with β-sheet-rich structures indicated that most single L-to-D changes led to complete unfolding, suggesting that β-sheet secondary structure is less tolerant of such substitutions compared to α-helical structures. nih.gov Conversely, studies on Tau-related peptides showed that D-isomerization could either decrease or increase the rates of β-sheet transition and fibril formation, depending on the specific site of the substitution. nih.gov Furthermore, heterochiral peptides composed of alternating L- and D-amino acids can co-assemble into unique structures known as "rippled" β-sheets, which can be energetically favorable compared to the pleated β-sheets formed by single enantiomers. mdpi.com

The conformational landscape of a peptide is dictated by the torsional angles of its backbone (φ and ψ). In heterochiral peptides, the presence of D-residues introduces unique conformational possibilities. An analysis of oligopeptide crystal structures revealed that most D-amino acids prefer both extended and αL conformations, but D-isoleucine was a notable exception to this trend. tandfonline.com

Table 1: Conformational Data for Heterochiral Dipeptides Containing Isoleucine Diastereomers

This table presents the backbone (φ, ψ) and side-chain (χ) torsional angles from an X-ray diffraction study of N- and C-terminally blocked L,D dipeptides. The data illustrates the specific conformations adopted by these heterochiral peptides in the solid state.

| Peptide | Residue | φ (°) | ψ (°) | Side-Chain Conformation (χ1, χ2) |

| t-Boc-L-Ile-D-aIle-OMe | L-Ile | -83.6 | 141.2 | (g-t) t |

| D-aIle | 134.1 | -77.6 | (tg+) t | |

| t-Boc-D-aIle-L-Ile-OMe | D-aIle | 72.8 | -139.1 | (tg+) t |

| L-Ile | -132.8 | 80.8 | (g-t) t |

Data sourced from a comparative study on the crystal and molecular structures of linear dipeptides. nih.gov Note: aIle refers to allo-isoleucine, a diastereomer of isoleucine.

Impact on β-Sheet Formation and Stability

Rational Design of Peptides Incorporating this compound

The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, including the incorporation of D-amino acids like D-isoleucine. chemimpex.com This strategy allows for the creation of peptides with tailored properties.

Modulation of Peptide Bioactivity through D-Amino Acid Incorporation

The substitution of naturally occurring L-amino acids with their D-isomers, such as D-isoleucine, is a powerful strategy to modulate the biological activity of peptides. lifetein.commdpi.com This is because D-amino acids can alter the peptide's three-dimensional structure, which is often crucial for its interaction with biological targets. plos.org The presence of a D-amino acid can lead to changes in secondary structures like helices and sheets, consequently influencing the peptide's bioactivity. nih.gov

The incorporation of D-amino acids has been shown to be a successful approach in improving the therapeutic efficacy of host defense peptides (HDPs). nih.gov These peptides are key components of the innate immune system with broad-spectrum activity against pathogens and cancer cells. nih.govfrontiersin.org By replacing certain L-amino acids with their D-counterparts, researchers can fine-tune the peptide's properties, such as its binding affinity to receptors or its ability to disrupt microbial membranes. lifetein.comacs.org For example, studies have shown that diastereomeric peptides (containing both L- and D-amino acids) can retain antimicrobial activity while having reduced toxicity towards mammalian cells. nih.gov This is often attributed to a "carpet mechanism" where the peptides accumulate on and disrupt the target membrane. nih.gov

The table below summarizes findings on how D-amino acid incorporation can affect peptide bioactivity.

| Peptide Type | Effect of D-Amino Acid Incorporation | Potential Outcome |

| Host Defense Peptides (HDPs) | Altered helicity and hydrophobicity. nih.gov | Maintained or enhanced antimicrobial activity with reduced cytotoxicity. nih.gov |

| General Peptides | Changes in three-dimensional structure. plos.org | Modified binding affinity to biological targets. lifetein.com |

| Antimicrobial Peptides (AMPs) | Destabilization of helical structures. nih.gov | Retained antimicrobial action, often with reduced hemolytic effects. nih.gov |

Enhancement of Enzymatic Stability of Peptide Constructs

A significant challenge in the therapeutic use of peptides is their rapid degradation by proteases in the body. lifetein.com Incorporating D-amino acids, such as those derived from this compound, is a well-established method to enhance the enzymatic stability of peptides. lifetein.comrsc.org Proteases are highly specific enzymes that recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near a cleavage site disrupts this recognition, making the peptide more resistant to proteolysis. lifetein.compnas.org

This increased stability translates to a longer biological half-life, allowing the peptide to exert its therapeutic effect for a more extended period. lifetein.compnas.org Research has demonstrated that even partial substitution with D-amino acids, particularly in the flanking regions of an epitope, can significantly increase resistance to degradation by enzymes in human serum and lysosomal preparations without compromising antibody recognition. pnas.org This strategy is particularly valuable in the design of peptide-based drugs and vaccines. pnas.orgamericanpeptidesociety.org

The following table illustrates the impact of D-amino acid incorporation on the enzymatic stability of peptides.

| Modification Strategy | Mechanism of Stability Enhancement | Observed Outcome |

| D-amino acid substitution | Resistance to protease recognition and cleavage. lifetein.compnas.org | Increased peptide half-life in biological systems. lifetein.compnas.org |

| Partial D-amino acid substitution | Protection of specific cleavage sites. pnas.org | High resistance to degradation in human serum and lysosomes. pnas.org |

| Incorporation into cyclic peptides | Structural rigidity reduces protease accessibility. americanpeptidesociety.org | Enhanced stability compared to linear counterparts. americanpeptidesociety.org |

Protein Engineering and Modification Utilizing this compound Derivatives

The use of non-canonical amino acids (ncAAs), including D-isomers, extends beyond peptide synthesis into the broader field of protein engineering. lifetein.compeptide.com These efforts aim to create proteins with novel or enhanced properties.

Creation of Recombinant Proteins with Modified Properties

The site-specific incorporation of D-amino acids into proteins is a frontier in protein engineering, offering the potential to create recombinant proteins with fundamentally altered characteristics. mdpi.compeptide.com While ribosomes naturally incorporate L-amino acids, specialized techniques have been developed to introduce D-amino acids at specific positions within a protein's sequence. acs.orgnih.gov One such method involves the use of modified ribosomes and suppressor tRNAs that can recognize a stop codon and insert a D-amino acid instead. acs.orgharvard.edu

By strategically replacing an L-amino acid with its D-enantiomer, researchers can influence protein folding, stability, and function. rsc.org For instance, the introduction of D-phenylalanine into the fluorophore of Green Fluorescent Protein (GFP) resulted in altered spectral properties and significantly improved thermal stability. rsc.org Similarly, studies on E. coli dihydrofolate reductase have shown that substituting certain residues with D-amino acids can yield functional proteins, while substitutions at other positions can greatly diminish activity, highlighting the site-specific nature of these modifications. acs.org

The table below presents examples of how D-amino acid incorporation has been used to modify recombinant proteins.

| Protein | D-Amino Acid Incorporated | Position of Incorporation | Resulting Modified Property |

| Green Fluorescent Protein (GFPuv) | D-phenylalanine | Residue 66 (fluorophore) | Red-shifted emission and excitation maxima, improved thermal stability. rsc.org |

| E. coli Dihydrofolate Reductase (DHFR) | D-methionine, D-phenylalanine | Positions 10, 22, 54 | Position-dependent changes in enzyme function; some analogues retained activity. acs.org |

| Photinus pyralis Firefly Luciferase | D-methionine, D-phenylalanine | Positions 247, 250 | Altered enzyme activity depending on the substitution site. acs.org |

Functionalization of Proteins through Isoleucine Analogues

Protein functionalization involves the introduction of new chemical groups or functionalities into a protein structure. peptide.com The incorporation of isoleucine analogues, including D-isoleucine and other non-canonical forms, provides a powerful tool for this purpose. These analogues can be introduced into proteins using methods like solid-phase peptide synthesis for smaller proteins or through genetic code expansion for larger ones. acs.org

By incorporating an isoleucine analogue with a reactive handle, scientists can site-specifically attach other molecules, such as fluorescent probes, drugs, or polymers. nih.gov This allows for detailed studies of protein structure and function, as well as the development of novel therapeutic protein conjugates. researchgate.netnih.gov For example, the incorporation of a non-canonical amino acid with an azido (B1232118) group allows for subsequent "click chemistry" reactions to attach a wide variety of molecules. researchgate.net This approach has been used to functionalize antibody fragments without losing their intrinsic antigen-binding properties, opening the door for new therapeutic and diagnostic applications. researchgate.netnih.gov

Stereochemical Investigations and Conformational Dynamics

Configurational Stability and Epimerization Studies of Boc-D-Isoleucine

The stability of the stereocenters in isoleucine is a critical aspect of its chemistry, particularly during peptide synthesis. This compound, having two chiral centers at the α and β positions, can exist as four distinct stereoisomers. rsc.orgsocratic.org The α-stereocenter is susceptible to epimerization, a process where the configuration of the chiral center is inverted.

Epimerization at the α-carbon of amino acid derivatives like this compound is a known challenge, especially during peptide coupling reactions. rsc.org Two primary mechanisms contribute to this loss of stereochemical integrity: direct deprotonation of the α-carbon and the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. rsc.orgacs.org The electron-withdrawing nature of the adjacent amino and carboxyl groups facilitates the removal of the α-proton, leading to a resonance-stabilized intermediate that can be reprotonated from either side, resulting in a mixture of stereoisomers. rsc.org

The formation of oxazolones is particularly problematic. N-protected amino acids, when activated for peptide bond formation, can cyclize to form these planar, achiral (or rapidly racemizing) intermediates. rsc.orgacs.org Subsequent ring-opening by an amine nucleophile can lead to a significant loss of stereochemical purity. However, N-carbamate protecting groups like Boc (tert-butyloxycarbonyl) are generally less prone to promoting oxazolone (B7731731) formation compared to N-amido groups. rsc.org Studies have shown that for N-Boc-L-isoleucine, the bulky tert-butoxy (B1229062) group can create torsional strain that hinders the intramolecular cyclization required for azlactone formation. acs.org This inherent structural feature contributes to the epimerization-free nature of some reactions involving Boc-protected isoleucine. acs.org In contrast, the β-stereocenter is more sterically hindered and electronically distanced from the activating groups, making it significantly more resistant to epimerization. rsc.org

Several analytical techniques are employed to determine the stereochemical purity of isoleucine derivatives and peptides. High-Performance Liquid Chromatography (HPLC) is a common method used to separate diastereomeric products that result from epimerization during peptide coupling. rsc.orgelifesciences.org Chiral HPLC, specifically, can be used to resolve enantiomers and diastereomers. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assessing stereochemical integrity. rsc.org Both 1H and 13C NMR can differentiate between isoleucine and its epimer, allo-isoleucine, by observing distinct chemical shifts and coupling constants for the signals associated with the α-proton and α-carbon. rsc.orgresearchgate.net For instance, the α-proton of the D-allo-isoleucine stereoisomer often appears as a new peak downfield from the corresponding peak of the L-isoleucine isomer. rsc.org This allows for the direct estimation of epimerization levels from the crude reaction mixture. acs.org Additionally, derivatization with chiral agents, such as Marfey's reagent, followed by chromatographic or NMR analysis, is a well-established method for determining the relative stereochemistry of amino acid residues after degradation of a peptide. rsc.orgmdpi.com Mass spectrometry-based techniques, particularly those using electron activated dissociation (EAD), can also differentiate between isomeric amino acids like leucine (B10760876) and isoleucine by generating characteristic fragment ions. sciex.com

Mechanisms of α-Stereocenter Epimerization

Conformational Preferences of D-Isoleucine Containing Peptides

The incorporation of D-amino acids into peptides significantly influences their conformational preferences, often leading to structures not commonly observed in peptides composed solely of L-amino acids. nih.govresearchgate.net This can be advantageous in the design of peptides with specific therapeutic properties, such as enhanced bioavailability and stability. nih.gov

X-ray crystallography provides detailed, atomic-level insights into the solid-state conformations of peptides. Analysis of crystal structures of peptides containing D-amino acids reveals that they can adopt various secondary structures. For instance, a study of heterochiral peptides showed that two molecules can arrange in an antiparallel β-sheet conformation. tandfonline.com Another analysis of 123 crystal structures from the Cambridge Structural Database (CSD) indicated that most D-amino acid residues, with the exception of D-isoleucine, show a preference for both extended and αL conformations. tandfonline.com D-leucine, in particular, has a strong tendency to adopt a helical conformation in linear peptides. tandfonline.com The presence of D-amino acids can induce turns in peptides, which is a crucial factor in facilitating cyclization. researchgate.net Racemic protein crystallography, where both L- and D-enantiomers of a protein are crystallized together, has also emerged as a powerful technique for obtaining high-resolution X-ray structures. researchgate.net

Computational methods, such as molecular dynamics (MD) simulations, are invaluable for exploring the vast conformational space available to peptides. biorxiv.orgresearchgate.net These simulations can predict the conformational ensembles of peptides and help rationalize structure-activity relationships. nih.gov For peptides containing D-amino acids, MD simulations have been used to study their conformational preferences and the factors that influence cyclization. nih.govresearchgate.net For example, simulations have shown that peptides with specific L- and D-amino acid sequences readily adopt pseudo-cyclic conformations with inter-terminal hydrogen bonds, correlating with experimental observations of their ease of cyclization. nih.gov

Atomistic molecular dynamics simulations have been used to exhaustively sample the conformational propensities of D-amino acids in a host-guest pentapeptide system. nih.gov These studies have confirmed that the intrinsic backbone conformational propensities of D-amino acids are the inverse of their L-enantiomer counterparts. nih.gov For amino acids with a chiral side chain, like isoleucine, the configuration at the β-carbon also influences the backbone sampling. nih.govresearchgate.net For D-isoleucine, there is a preference for near-DαR and DαR conformations. nih.gov

| Simulation Technique | Key Findings for D-Amino Acid Peptides |

| Explicit-Solvent Molecular Dynamics | Predicted pseudo-cyclic and extended conformations, correlating with experimental cyclization trends. nih.gov |

| Atomistic Molecular Dynamics | Confirmed that D-amino acid conformational propensities are the inverse of their L-enantiomers. nih.gov |

| Bias-Exchange Metadynamics (BE-META) | Enhanced sampling of thermodynamically relevant conformations for cyclic peptides. nih.gov |

| Replica-Exchange Molecular Dynamics (REMD) | Explored the conformational landscape of cyclic peptides with a mix of L- and D-amino acids. biorxiv.org |

Crystallographic Analysis of Peptide Structures

Isomeric Differentiation of Isoleucine Stereoisomers

Isoleucine has two chiral centers, C2 (α-carbon) and C3 (β-carbon), which gives rise to four possible stereoisomers: L-isoleucine (2S, 3S), D-isoleucine (2R, 3R), L-allo-isoleucine (2S, 3R), and D-allo-isoleucine (2R, 3S). socratic.orgvedantu.com Differentiating between these isomers is essential for structural elucidation and synthesis.

The isomers can be distinguished using various analytical methods. As previously mentioned, NMR spectroscopy can differentiate between diastereomers like L-isoleucine and D-allo-isoleucine based on the distinct chemical shifts of their α-protons. rsc.org Chromatographic techniques, particularly HPLC, are also effective. For example, liquid chromatography has been successfully used to separate leucine and isoleucine isomers. news-medical.net Furthermore, mass spectrometry techniques, such as hot electron capture dissociation and electron activated dissociation (EAD), can distinguish between leucine and isoleucine by producing characteristic fragment ions. sciex.comnews-medical.net EAD, for instance, generates signature z-29 fragments for isoleucine and z-43 for leucine, allowing for their clear differentiation. sciex.com

| Isoleucine Stereoisomer | Configuration |

| L-isoleucine | (2S, 3S) |

| D-isoleucine | (2R, 3R) |

| L-allo-isoleucine | (2S, 3R) |

| D-allo-isoleucine | (2R, 3S) |

Distinguishing D-Isoleucine from Allo-Isoleucine and L-Isoleucine

Isoleucine is an amino acid that possesses two stereogenic centers, giving rise to four distinct stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-alloisoleucine (2S,3R), and D-alloisoleucine (2R,3S). google.com The differentiation of these isomers is a critical task in various fields, including peptide synthesis and pharmaceutical development, as each stereoisomer can exhibit unique biological activities. researchgate.net The Boc (tert-butoxycarbonyl) protecting group is commonly used in peptide chemistry to temporarily block the amino group of an amino acid. While the core principles of distinguishing the isoleucine stereoisomers remain the same, the presence of the Boc group can influence the analytical outcomes.

The primary methods for distinguishing between D-isoleucine, allo-isoleucine, and L-isoleucine, even in their Boc-protected forms, rely on exploiting the differences in their three-dimensional structures. These methods often involve chiral chromatography or spectroscopic techniques.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers (like D- and L-isoleucine) and diastereomers (like D-isoleucine and D-alloisoleucine). The differential interaction of the stereoisomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. Similarly, chiral derivatizing agents, such as Marfey's reagent, can be used to convert the amino acid stereoisomers into diastereomeric derivatives that can then be separated by standard reverse-phase HPLC. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish diastereomers, differentiating enantiomers requires a chiral environment. This can be achieved through the use of chiral solvating agents or chiral shift reagents. researchgate.net For diastereomers like D-isoleucine and D-alloisoleucine, differences in the chemical shifts and coupling constants of the α- and β-protons in their ¹H NMR spectra can be observed, allowing for their differentiation. researchgate.net

Mass Spectrometry: Ion mobility-mass spectrometry (IM-MS) has emerged as a valuable tool for separating isomers. nih.gov Diastereomers can sometimes be separated based on their different collision cross-sections (CCS), which is a measure of their shape in the gas phase. nih.gov However, enantiomers typically have identical CCS values and require derivatization with a chiral tag to be resolved by IM-MS. acs.org

Stereoisomers of Isoleucine

| Name | IUPAC Name | Absolute Configuration | Relationship to D-Isoleucine |

| D-Isoleucine | (2R,3R)-2-amino-3-methylpentanoic acid | (2R,3R) | - |

| L-Isoleucine | (2S,3S)-2-amino-3-methylpentanoic acid | (2S,3S) | Enantiomer |

| D-Alloisoleucine | (2R,3S)-2-amino-3-methylpentanoic acid | (2R,3S) | Diastereomer |

| L-Alloisoleucine | (2S,3R)-2-amino-3-methylpentanoic acid | (2S,3R) | Diastereomer |

Spectroscopic Signatures for Stereochemical Assignment

The definitive assignment of the stereochemistry of this compound relies on a combination of spectroscopic techniques that are sensitive to the spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned, NMR is a cornerstone technique. For Boc-protected isoleucine derivatives, ¹H and ¹³C NMR spectroscopy can provide detailed structural information. A key study demonstrated that simple ¹H and ¹³C NMR analysis can differentiate between isoleucine and allo-isoleucine residues by examining the chemical shifts and coupling constants of the signals associated with the proton and carbon at the α-stereocenter. researchgate.net The presence of the Boc group can influence these chemical shifts, but the fundamental differences between diastereomers remain observable. For instance, the coupling constant between the α- and β-protons (³Jα,β) can differ significantly between the syn (allo) and anti (iso) configurations.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration of the molecule. The VCD spectrum of this compound will be the mirror image of that of Boc-L-isoleucine. Theoretical calculations, often using density functional theory (DFT), are typically employed to predict the VCD spectra for different stereoisomers, and comparison with the experimental spectrum allows for unambiguous stereochemical assignment. researchgate.net

X-ray Crystallography: When a single crystal of the compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structure, including the absolute configuration of all stereocenters. This technique directly visualizes the arrangement of atoms in the crystal lattice, leaving no ambiguity about the stereochemistry.

Chiroptical Methods: Techniques like optical rotation and circular dichroism (CD) are traditional methods for studying chiral molecules. While optical rotation can distinguish between enantiomers (one will be dextrorotatory, the other levorotatory), it is often not sufficient on its own for absolute configuration assignment without authentic reference standards. numberanalytics.com CD spectroscopy, particularly in the region of the carboxyl and amide chromophores, can provide more detailed structural information related to the conformation and configuration of the molecule.

Spectroscopic Data for Stereochemical Analysis

| Technique | Observable Parameter | Information Provided |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) of α- and β-protons | Differentiation of diastereomers (isoleucine vs. allo-isoleucine) researchgate.net |

| ¹³C NMR | Chemical shifts (δ) of α- and β-carbons | Complements ¹H NMR for diastereomer differentiation researchgate.net |

| VCD | Differential absorption of circularly polarized IR light | Determination of absolute configuration researchgate.net |

| X-ray Crystallography | 3D atomic coordinates | Unambiguous determination of absolute configuration |

| Optical Rotation | Sign and magnitude of optical rotation | Distinguishes enantiomers numberanalytics.com |

| Circular Dichroism | Differential absorption of circularly polarized UV-Vis light | Information on conformation and configuration |

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like Boc-D-isoleucine. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Stereochemical Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly powerful for assigning the relative stereochemistry of amino acid derivatives. rsc.org In the case of isoleucine and its diastereomer, allo-isoleucine, the chemical shift and coupling constants of the α-proton are highly informative. rsc.org Research has demonstrated that the ¹H NMR spectra of isoleucine derivatives, recorded in various deuterated solvents such as CDCl₃, CD₃OD, and (CD₃)₂SO, show distinct differences between diastereomers. rsc.org Specifically, the α-CH proton of the D-allo-isoleucine derivative appears as a new peak with a different chemical shift and coupling constant compared to the L-isoleucine derivative, allowing for the identification and quantification of epimerization. rsc.org This analytical approach is crucial for confirming the stereochemical integrity of this compound during synthesis and subsequent reactions. rsc.orgrsc.org For instance, the presence of the Boc protecting group is confirmed by a characteristic signal for the nine equivalent protons of the tert-butyl group, which typically appears as a singlet around 1.40 ppm. semanticscholar.org

Carbon-13 NMR (¹³C NMR) for Structural Confirmation

Complementing ¹H NMR, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides definitive confirmation of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for a complete structural verification. The presence of the Boc group introduces characteristic signals, including a carbonyl carbon (urethane) and the quaternary and methyl carbons of the tert-butyl group. semanticscholar.orgsciforum.net For example, the methyl carbons of the Boc group have been reported to appear at approximately 27.8 and 28.5 ppm, with the urethane (B1682113) carbonyl signal appearing around 155.1 ppm. semanticscholar.orgsciforum.net Furthermore, the chemical shift of the α-carbon is sensitive to the stereochemistry, providing another data point for distinguishing between isoleucine and allo-isoleucine diastereomers. rsc.orgresearchgate.net

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Boc (C(CH₃)₃) | ~1.40 (s, 9H) | ~28.0 | semanticscholar.org |

| Boc (C=O) | - | ~155.1 | sciforum.net |

| α-CH | Varies with solvent and diastereomer | Varies with diastereomer | rsc.org |

Deuterium (B1214612) Isotope Effects on Carbon-13 NMR Chemical Shifts

The substitution of hydrogen with deuterium can induce small but measurable shifts in the ¹³C NMR spectrum, an effect that can be exploited to gain further structural and environmental information. researchgate.net These deuterium isotope effects, denoted as nΔC(D), where n is the number of bonds separating the deuterium and carbon atoms, are sensitive to factors like hydrogen bond strength and molecular geometry. nih.govresearchgate.net While specific studies on the deuterium isotope effects on this compound are not extensively detailed in the provided context, the general principles suggest that deuteration at specific positions, such as the N-H proton, would lead to observable shifts in the adjacent carbon signals. researchgate.net This phenomenon has been used to probe hydrogen bonding and steric interactions in other molecules, indicating its potential utility in detailed conformational studies of this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. nih.gov Through various ionization techniques, such as electrospray ionization (ESI) or chemical ionization, the molecule is converted into gas-phase ions, whose mass-to-charge ratio (m/z) is then measured. sciforum.net This analysis provides a precise molecular weight, confirming the successful synthesis and purity of the compound. For instance, in a study involving a dipeptide containing a Boc-protected amino acid, mass spectrometry was used to confirm the structure by identifying fragment ions, such as the loss of a butene molecule from the Boc group. sciforum.net While mass spectrometry itself generally cannot distinguish between stereoisomers like leucine (B10760876) and isoleucine due to their identical mass, specialized MS techniques combined with chromatography can achieve this separation. nih.govjst.go.jp For this compound, a key observed fragment in mass spectral analysis would correspond to the loss of the tert-butoxycarbonyl group or parts of it, aiding in structural confirmation. sciforum.net

Emerging Research Applications of Boc D Isoleucine

Development of Novel Pharmaceutical Agents and Drug Candidates

Boc-D-isoleucine is extensively used in the development of new pharmaceutical agents. chemimpex.com The incorporation of this unnatural D-amino acid into peptide structures can significantly enhance the bioactivity and therapeutic efficacy of drug candidates. chemimpex.compeptide.com

Peptide-Based Drug Design and Pharmacokinetic Optimization

A primary challenge in developing peptide-based drugs is their susceptibility to degradation by proteases and a short plasma half-life. mdpi.com The introduction of D-amino acids like this compound is a key strategy to overcome these limitations. peptide.com Replacing a naturally occurring L-amino acid with its D-enantiomer can make the resulting peptide less recognizable to proteolytic enzymes, thereby increasing its stability and prolonging its therapeutic action in the body. peptide.commdpi.com

Synthesis of Bioactive Peptides for Therapeutic Applications

This compound serves as a crucial building block in the chemical synthesis of a wide array of bioactive peptides with therapeutic potential. nih.gov These synthetic peptides are designed to mimic or inhibit the function of natural peptides in the body, targeting various diseases.

Research Findings:

Antimicrobial Peptides: Many natural and synthetic peptides containing D-amino acids exhibit potent antimicrobial properties. peptide.com The inclusion of this compound can contribute to the development of new antibiotics that are more resistant to bacterial enzymes. peptide.com

Anticancer Agents: Isoleucine derivatives are incorporated into peptide-based therapeutics for certain types of cancer. For example, the total synthesis of bottromycin, a macrocyclic peptide with antibacterial activity, involves the coupling of various amino acid building blocks, including valine and tert-leucine derivatives protected with Boc groups. rsc.org

Metabolic Disorders: The unique structure of D-amino acids can improve the pharmacokinetic profiles of peptides used in treating metabolic disorders. chemimpex.com

Neurological Disorders: Modified amino acids, such as N-methylated D-allo-isoleucine derivatives, are used in designing novel therapeutics targeting neurological conditions. chemimpex.com

The synthesis of these complex therapeutic peptides often relies on solid-phase peptide synthesis (SPPS), where the Boc group plays a vital role in protecting the amino group during the coupling reactions. peptide.com

Chiral Auxiliary and Building Block in Asymmetric Synthesis

The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. guidechem.comchiralvision.com It can be used as both a chiral building block, directly incorporated into the final product, or as a chiral auxiliary, which guides the stereochemical outcome of a reaction before being removed. guidechem.comtcichemicals.com

Construction of Complex Chiral Molecules

As a chiral building block, this compound provides a predefined stereocenter that becomes part of the molecular framework of the final product. This "chiral pool" approach is an efficient strategy for synthesizing complex, enantiomerically pure molecules, such as pharmaceuticals and natural products. tcichemicals.com

Research Findings:

In the synthesis of pharmaceutical agents like pyrotinib (B611990) maleate (B1232345) and elagolix (B1671154) sodium, chiral fragments derived from protected D-amino acids are key intermediates. nih.gov

The synthesis of β-hydroxy-α-amino acids, which are important pharmaceutical intermediates for drugs like the antibiotic chloramphenicol, often utilizes amino acids as chiral building blocks.

During the total synthesis of lipovelutibols, Boc-isoleucine was used to create a dipeptide intermediate, demonstrating its role in constructing larger, complex peptide structures. acs.org

Stereodivergent Synthesis Pathways

Stereodivergent synthesis aims to produce multiple stereoisomers of a product from a single starting material by varying the reaction conditions or reagents. ua.es Chiral auxiliaries derived from amino acids can play a crucial role in these pathways. tcichemicals.com

Research Findings:

A study on the synthesis of N-Boc-statine and its stereoisomer, N-Boc-3-epistatine, demonstrated a stereodivergent approach. researchgate.net The process involved the reduction of a single keto sulfoxide (B87167) derived from N-Boc-L-leucine, where different reducing agents (DIBAH vs. DIBAH/ZnBr₂) led to the formation of different diastereomers. researchgate.net This principle highlights how a chiral molecule related to Boc-isoleucine can direct the formation of distinct stereochemical outcomes.

While not directly involving this compound, the concept is broadly applicable. For instance, the synthesis of different stereoisomers of 3-fluoro-hydroxy proline was achieved using different synthetic steps, including a Mitsunobu reaction to invert a stereocenter, showcasing a stereodivergent strategy. mdpi.com This illustrates the type of controlled, multi-step synthesis where a chiral building block like this compound would be fundamental in establishing the initial stereochemistry. ua.esmdpi.com

Applications in Materials Science and Polymer Chemistry

The application of amino acid derivatives is expanding into materials science and polymer chemistry. The unique properties of these molecules, such as hydrophobicity and the ability to self-assemble, are being harnessed to create novel materials.

The incorporation of isoleucine derivatives can modify the properties of polymers, affecting their flexibility, strength, and hydrophobicity. For example, isoleucine-containing polymers have been explored for use in biodegradable plastics, where they can improve mechanical strength and durability while ensuring the material can break down safely.

In the field of sustained-release drug delivery systems, hydrophobic amino acids like isoleucine are used to modify polymer microspheres. Introducing isoleucine can enhance the hydrophobicity of these microspheres, which slows down the release of an encapsulated drug, allowing for long-term, stable efficacy.

Furthermore, research has shown that polymers created with Boc-protected amino acid esters can form complex architectures like hyperbranched polymers and star polymers. rsc.org After removing the Boc protecting group, these polymers can become water-soluble and responsive to changes in pH, leading to self-assembly into interesting nanostructures like multi-micellar aggregates in aqueous solutions. rsc.org

Design of Amino Acid-Based Chiral Polymers

The incorporation of chiral units, such as amino acids, into synthetic polymers is a burgeoning field of materials science, enabling the creation of polymers with specific optical activities and secondary structures. This compound, along with its L-enantiomer, serves as a valuable monomer in the synthesis of these sophisticated materials. The bulky, hydrophobic side chain of isoleucine and its inherent chirality play a crucial role in directing polymer conformation and properties.

A prominent method for synthesizing these polymers is the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Researchers have successfully polymerized methacrylate (B99206) and acrylate (B77674) monomers functionalized with Boc-L-isoleucine (e.g., Boc-L-isoleucine methacryloyloxyethyl ester, Boc-L-Ile-HEMA). acs.orgnih.gov This controlled polymerization technique allows for the creation of well-defined polymers with narrow polydispersity and molecular weights that can be precisely controlled. acs.orgnih.gov The resulting homopolymers and block copolymers exhibit significant optical activity, a direct consequence of the chiral isoleucine pendant groups. acs.orgnih.gov After polymerization, the Boc protecting group can be removed under acidic conditions, yielding cationic, pH-responsive polymers with primary amine side chains, which are attractive for applications like drug delivery. acs.orgnih.gov

Beyond RAFT, other research has explored the use of protected amino acids as non-covalent chiral additives to induce a single-handed screw-sense in achiral polymers. rsc.org This approach demonstrates that the chirality of molecules like this compound can influence the helical structure of a polymer even without being covalently bonded to the main chain. rsc.org Furthermore, amino acid-derived biphenyldiimides, including those with isoleucine side chains, have been shown to self-assemble into chiral supramolecular polymers. wur.nl In these structures, the stability and thermodynamics of the assembly are influenced by the amino acid side chains. wur.nl The introduction of the additional chiral center in isoleucine compared to valine was found to have a minimal effect on the thermodynamics of aggregation in one study. wur.nl These methodologies highlight the versatility of this compound in designing polymers with tailored chirality and responsiveness.

Engineering of Biodegradable Polymers with Enhanced Properties

Amino acid-based biodegradable polymers represent a promising class of materials for biomedical applications because their degradation products are naturally occurring and non-toxic. researchgate.net Isoleucine and its derivatives, including this compound, are incorporated into polymer backbones to enhance their properties, particularly mechanical strength and flexibility. researchgate.net

One major class of such polymers is the poly(ester amide)s (PEAs), which combine the hydrolyzable ester bonds necessary for biodegradability with the mechanically robust amide bonds that provide good thermal and mechanical properties. upc.edu These polymers are synthesized from monomers derived from amino acids, fatty diols, and dicarboxylic acids. researchgate.net The specific amino acid used, such as isoleucine, influences the polymer's characteristics. tsijournals.com For example, the hydrophobic side chain of isoleucine can affect the polymer's hydrophobicity, thermal stability, and degradation rate. researchgate.net

Research into amino acid-based biodegradable (AABB) polymers has led to the development of materials with high molecular weights and favorable mechanical properties. researchgate.net For instance, co-poly(ester amide)s have been synthesized that exhibit high elasticity, with elongations at break reaching up to 1000%, making them suitable for applications like vascular stent coatings. tsijournals.com The inclusion of amino acid derivatives can improve properties like cell adhesion and migration on the polymer surface, which is critical for tissue engineering applications. researchgate.net The versatility in monomer selection allows for the fine-tuning of polymer properties to meet the demands of specific applications, from drug delivery vehicles to resorbable surgical devices. researchgate.net

Table 1: Research on Isoleucine-Based Polymers

| Polymer Type | Monomer(s) | Key Research Finding | Reference |

|---|---|---|---|

| pH-Responsive Chiral Polymer | Boc-L-isoleucine methacryloyloxyethyl ester (Boc-L-Ile-HEMA) | Controlled synthesis via RAFT polymerization yields well-defined polymers. Deprotection of the Boc group creates cationic, pH-responsive materials. | acs.orgnih.gov |

| Biodegradable Poly(ester amide)s (PEAs) | Amino acid-based diamine-diesters (e.g., from isoleucine), dicarboxylic acids | Combines degradable ester links with strong amide groups for good mechanical and thermal properties. Side chains influence hydrophobicity and stability. | upc.eduresearchgate.net |

| Chiral Supramolecular Polymers | Isoleucine-derived chiral biphenyldiimides | Self-assembles into 1D supramolecular polymers, with stability influenced by the amino acid side chains. | wur.nl |

| Biodegradable Functional Polymers | Derivatives of isoleucine, leucine (B10760876), valine, etc. | Isoleucine derivatives are used to modify and improve the mechanical properties (strength, flexibility) of biodegradable plastics for various applications. | tsijournals.com |

Investigative Roles in Biological Systems and Pathways

Studies on D-Amino Acid Metabolism and Function

While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their distinct biological roles. The metabolism of D-amino acids is crucial for understanding their function and concentration in various organisms. D-isoleucine serves as a substrate for key enzymes involved in this metabolism.

One such class of enzymes is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. nih.gov DAO is found in various organisms, from fungi to animals, where it plays a role in degrading D-amino acids. nih.gov D-isoleucine is a good substrate for DAO, and its study can help in the characterization and differentiation of various DAOs. scientificlabs.co.ukworthington-biochem.com For instance, the DAO from the bacterium Rhodotorula gracilis shows high affinity for branched-chain D-amino acids, with D-leucine and D-isoleucine being among the most preferred substrates. nih.gov

In some bacteria, a different enzyme, D-amino acid dehydrogenase (DAAD), is responsible for D-amino acid catabolism. wikipedia.org In Pseudomonas putida, the metabolic pathway for isoleucine involves the oxidation of D-isoleucine by a D-amino acid dehydrogenase, an enzyme induced by the presence of D-isoleucine itself. nih.gov This is distinct from the action of DAO, as DAAD can use various compounds as electron acceptors, not just oxygen. wikipedia.org The study of these enzymatic pathways is essential for understanding how organisms, including gut microbiota, process D-amino acids from the environment and how this might impact the host. nih.govmdpi.com

Conclusion and Future Research Directions

Current Trends and Challenges in Boc-D-Isoleucine Research

The primary trend in the application of this compound lies in its incorporation into peptide-based drug candidates to enhance their therapeutic properties. The introduction of D-amino acids like D-isoleucine can significantly increase the stability of peptides against proteolytic degradation by enzymes that are stereospecific for L-amino acids. peptide.comlifetein.com This increased stability translates to a longer half-life and improved bioavailability of peptide drugs. Furthermore, the inclusion of a D-amino acid can induce specific secondary structures, such as turns in a peptide backbone, which can be crucial for receptor binding and biological activity. peptide.commdpi.com

Despite these advantages, significant challenges remain. A major hurdle is the stereoselective synthesis of this compound and its precursors. researchgate.netrsc.org Ensuring high diastereomeric and enantiomeric purity is critical, as even small amounts of the incorrect stereoisomer can impact the final peptide's structure and function. rsc.org The synthesis often involves multi-step processes that can be low-yielding or require expensive chiral catalysts and reagents, posing scalability and cost challenges. researchgate.netacs.org

Another challenge arises during solid-phase peptide synthesis (SPPS), particularly with hydrophobic sequences. nih.gov this compound, with its bulky, nonpolar side chain, contributes to the hydrophobicity of a peptide. This can lead to peptide aggregation on the solid support, resulting in incomplete reactions and difficult purifications. nih.gov While Boc-based SPPS protocols are sometimes favored for synthesizing such "difficult sequences" due to the properties of the trifluoroacetic acid (TFA) used for deprotection, these issues are not entirely eliminated. nih.govrsc.org

A summary of key challenges is presented below:

| Challenge | Description | Impact on Research & Development |

| Stereoselective Synthesis | Achieving high stereochemical purity (both enantiomeric and diastereomeric) is difficult and can be costly. researchgate.netrsc.orgresearchgate.net | Limits accessibility and increases the cost of the raw material, potentially hindering large-scale production. |

| Peptide Aggregation | The hydrophobic nature of the isoleucine side chain can cause aggregation during SPPS, leading to failed syntheses. nih.gov | Reduces the yield and purity of the final peptide product, complicating downstream processes. |

| Purification | Separating the desired peptide from deletion sequences or peptides with racemized residues is complex. | Increases production time and cost, and may affect the final product's therapeutic efficacy. |

| Cost of Starting Materials | The D-isomer of isoleucine is less common and therefore more expensive than its natural L-counterpart. | Can make the final peptide-based drug prohibitively expensive for widespread clinical use. |

Overcoming these challenges is a key focus of current research, with efforts directed toward developing more efficient catalytic systems and optimized synthesis protocols. acs.org

Potential for Novel Applications and Synthetic Strategies

The future of this compound is bright, with significant potential for novel applications, particularly in the realm of medicinal chemistry and materials science. Its role as a building block for peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties—is a major area of exploration. mdpi.comdiva-portal.org By strategically placing this compound within a sequence, researchers can design molecules with enhanced receptor affinity, selectivity, and stability. elifesciences.org

The development of novel synthetic strategies is crucial to realizing this potential. Key areas of innovation include:

Biocatalysis and Enzymatic Synthesis : The use of enzymes to synthesize or modify amino acids offers a green and highly selective alternative to traditional chemical methods. researchgate.netmdpi.com Lipases and esterases are being explored for the regioselective acylation and even for the removal of protecting groups under mild conditions. nih.govacs.org For instance, l-Isoleucine dioxygenase has been shown to catalyze hydroxylation reactions on isoleucine, opening pathways to novel functionalized derivatives. nih.gov While challenges such as enzyme stability in organic solvents and substrate solubility exist, chemo-enzymatic strategies are gaining traction. researchgate.netmdpi.com

Green Chemistry Approaches : There is a growing emphasis on developing more sustainable synthetic routes. acs.org This includes the use of greener solvents, reducing the number of protection/deprotection steps, and improving atom economy. researchgate.net Catalytic methods, particularly those using earth-abundant metals or organocatalysts, are at the forefront of this effort.

A comparison of traditional and emerging synthetic approaches is highlighted below:

| Synthetic Strategy | Traditional Approach | Emerging Novel Approach |

| Stereocontrol | Multi-step classical resolution or use of chiral auxiliaries. rsc.org | Asymmetric catalysis using chiral ligands; biocatalytic dynamic kinetic resolution. nih.govacs.org |

| Peptide Assembly | Linear solid-phase peptide synthesis (SPPS). nih.gov | Convergent fragment synthesis combined with native chemical ligation (NCL). acs.orgmdpi.com |

| Protecting Groups | Use of harsh acids (e.g., HF, strong TFA concentrations) for Boc-group removal. nih.gov | Enzymatic deprotection under mild conditions; development of more labile protecting groups. nih.govacs.org |

| Environmental Impact | High consumption of hazardous solvents (e.g., DMF, DCM). | Use of greener solvents (e.g., γ-valerolactone); solvent-free reaction conditions. acs.org |

These innovative strategies promise to make the synthesis of this compound and its subsequent use in peptide assembly more efficient, cost-effective, and environmentally friendly.

Interdisciplinary Research Perspectives

The full potential of this compound can only be realized through collaboration across multiple scientific disciplines. The intersection of chemistry, biology, materials science, and medicine presents exciting opportunities. kyushu-u.ac.jpamazon.com

Medicinal Chemistry and Pharmacology : Chemists can design and synthesize novel peptide analogues containing this compound, while pharmacologists test their efficacy and mechanism of action in cellular and animal models of disease. chemimpex.comnews-medical.net This synergistic relationship is fundamental to the development of new drugs for cancer, metabolic disorders, and infectious diseases. thieme-connect.com

Chemical Biology and Biotechnology : this compound can be incorporated into peptide probes to study complex biological processes like protein-protein interactions. mdpi.com Genetic code expansion techniques, which allow for the site-specific incorporation of non-canonical amino acids into proteins in living cells, could be adapted for D-amino acids, providing powerful tools for protein engineering and functional studies. acs.org

Materials Science : The self-assembly properties of peptides can be harnessed to create novel biomaterials. The inclusion of D-amino acids like D-isoleucine can influence the hydrophobic interactions that drive the formation of these materials, leading to the development of new hydrogels, nanofibers, and drug delivery vehicles. The inherent chirality of the molecule can be used to construct materials with unique optical or catalytic properties.

Food Science and Nutrition : While less direct, research into D-amino acids has applications in food science, for instance, in understanding protein modifications during food processing or their potential roles as nutritional ingredients in specialized animal fodders. amazon.comthieme-connect.comresearchgate.net

The International Conference on D-Amino Acid Research is a testament to the growing, interdisciplinary interest in this field, bringing together researchers from biology, chemistry, medicine, and agriculture to discuss the latest findings. kyushu-u.ac.jp Such forums are essential for fostering the collaborations that will drive future discoveries and translate basic research into real-world applications. amazon.comnews-medical.net

Q & A

Basic Research Questions